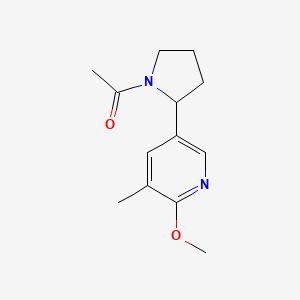
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group
Méthodes De Préparation
The synthesis of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-5-methylpyridine and pyrrolidine.
Reaction Conditions: The pyridine derivative is first activated, often through halogenation, to form a reactive intermediate. This intermediate then undergoes a nucleophilic substitution reaction with pyrrolidine under basic conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: It is used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparaison Avec Des Composés Similaires
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-5-methylpyridin-3-yl)ethanone and 1-(2-chloro-5-methylpyridin-3-yl)ethanone share structural similarities.
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern on the pyridine ring make this compound unique, potentially offering distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-[2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-11(8-14-13(9)17-3)12-5-4-6-15(12)10(2)16/h7-8,12H,4-6H2,1-3H3 |
Clé InChI |
RBKFMGPEXBEPEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC)C2CCCN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


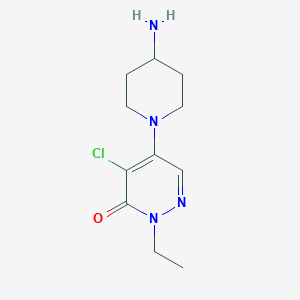
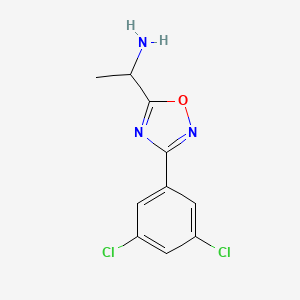
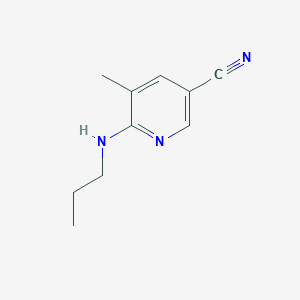
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
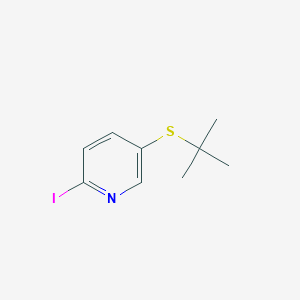


![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)



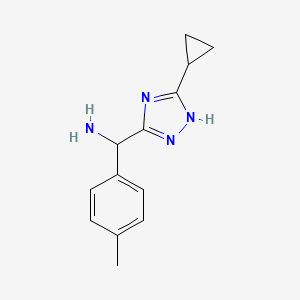
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

